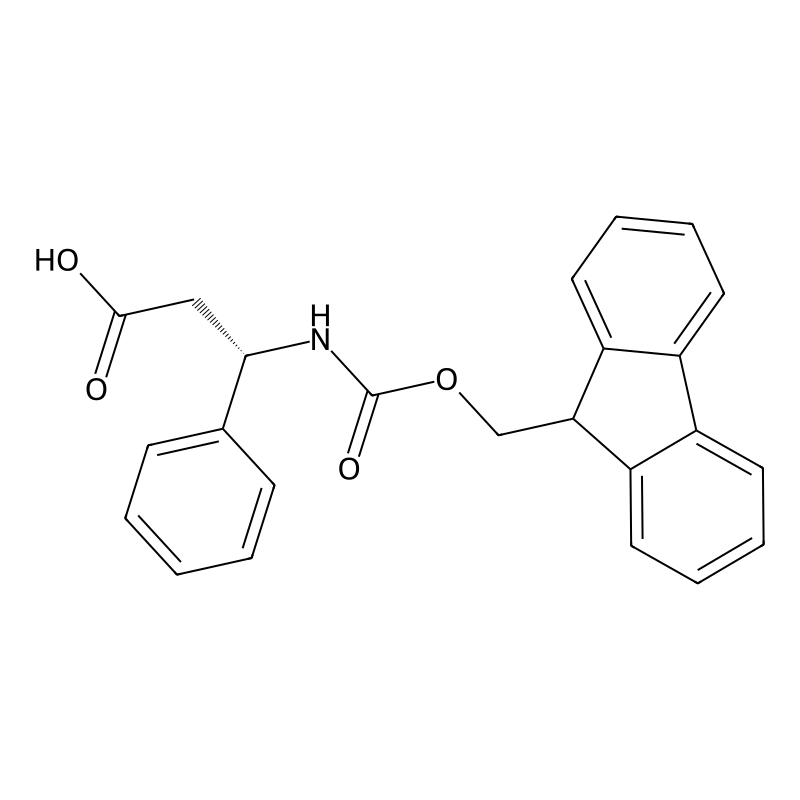(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Amino Acid Derivative
The molecule contains a phenylalanine side chain, suggesting it could be a derivative of the amino acid phenylalanine. Phenylalanine is an essential amino acid with various biological functions. Research on modified phenylalanine derivatives often explores their potential as therapeutic agents or probes for understanding biological processes [].
CYP3A4 Inhibition
Some sources claim this molecule might be a CYP3A4 inhibitor []. CYP3A4 is a vital liver enzyme responsible for metabolizing many drugs and other xenobiotics. CYP3A4 inhibitors can potentially alter the metabolism and efficacy of co-administered drugs []. However, further research is needed to confirm the inhibitory properties of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid on CYP3A4.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid is an amino acid derivative characterized by a phenylpropanoic acid backbone modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is commonly used in peptide synthesis to protect the amino group during coupling reactions. This compound features a chiral center, which contributes to its stereochemical properties and potential biological activity.
- Data on specific hazards is unavailable. However, as a derivative of an amino acid, it is likely to be non-toxic or have low toxicity. Standard laboratory safety practices should be followed when handling this compound.
- Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, making it useful in peptide synthesis.
- Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing access to the free amino group for further reactions.
- Coupling Reactions: It can be coupled with other amino acids or peptides using standard coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (diisopropylcarbodiimide).
Biologically, this compound's structure suggests potential interactions with various biological targets:
- Anticancer Activity: Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including oxidative stress modulation .
- Enzyme Inhibition: The structural features may allow it to act as an inhibitor of specific enzymes involved in metabolic pathways .
Several methods can be employed to synthesize (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid:
- Fmoc Protection: Start with the corresponding amino acid and protect the amino group using Fmoc.
- Coupling Reaction: React the protected amino acid with an appropriate phenylpropanoic acid derivative using a coupling agent.
- Deprotection: Remove the Fmoc group under basic conditions to yield the final product.
These steps can be optimized based on the desired yield and purity.
This compound has several applications:
- Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
- Drug Development: Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific diseases.
- Research Tool: It can be used in biochemical assays to study enzyme kinetics or protein interactions.
Interaction studies reveal how this compound interacts at the molecular level:
- Structure-Activity Relationship Studies: These studies help elucidate how variations in the structure affect biological activity, guiding further modifications for enhanced efficacy .
- Molecular Docking Studies: Computational methods can predict how this compound binds to target proteins, providing insights into its potential mechanisms of action .
Several compounds share structural features or biological activity profiles with (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a phenyl group; used as an mGluR5 antagonist | Neuroprotective effects |
| 9-Fluorenylmethoxycarbonyl-L-alanine | Similar Fmoc protection; amino acid derivative | Building block in peptide synthesis |
| Phenylalanine | Basic structure similar to phenylpropanoic acid | Precursor for neurotransmitters |
Uniqueness
What sets (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid apart is its specific combination of a fluorenylmethoxycarbonyl protecting group and its chiral center, which may enhance its selectivity and efficacy in biological systems compared to simpler analogs.







